

Application Notes and Protocols for N-hexyl-N-methylcarbamoyl chloride

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Compound of Interest

Compound Name: *N-hexyl-N-methylcarbamoyl chloride*

Cat. No.: *B1646904*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **N-hexyl-N-methylcarbamoyl chloride** is a reactive chemical and should only be handled by trained professionals in a well-equipped laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use and adhere to all institutional and governmental safety regulations. The following information is for research and development purposes only.

Introduction

N-hexyl-N-methylcarbamoyl chloride is a reactive organic compound classified as a carbamoyl chloride. It serves as a key intermediate in organic synthesis, primarily for the introduction of the N-hexyl-N-methylcarbamoyl moiety onto various nucleophilic substrates. This functional group is of interest in medicinal chemistry and drug development due to its presence in a range of biologically active molecules. Carbamates, the products of reactions with **N-hexyl-N-methylcarbamoyl chloride**, are found in pharmaceuticals and agrochemicals.

The reactivity of **N-hexyl-N-methylcarbamoyl chloride** is centered on the electrophilic carbonyl carbon, which readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols, displacing the chloride leaving group. This reaction, known as carbamoylation, is a versatile method for the synthesis of stable carbamate esters, ureas, and thiocarbamates.

A closely related compound, N-ethyl-N-methylcarbamoyl chloride, is a crucial reagent in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's

disease.^[1] The synthetic utility and biological relevance of the carbamoyl chloride functional group underscore the importance of understanding the proper handling and application of **N-hexyl-N-methylcarbamoyl chloride** in research and development.

Physicochemical Data

While specific experimental data for **N-hexyl-N-methylcarbamoyl chloride** is not widely published, the properties of the closely related N-ethyl-N-methylcarbamoyl chloride can provide some guidance.

Property	Value (for N-ethyl-N-methylcarbamoyl chloride)	Reference
Molecular Formula	C ₄ H ₈ ClNO	^[2]
Molecular Weight	121.56 g/mol	^[2]
Appearance	Colorless to pale yellow liquid	^[1]
Purity	≥98%	^[3]
Boiling Point	89°C / 5.3kPa	^[4]

Safety and Handling

N-alkyl-N-methylcarbamoyl chlorides are hazardous materials and require strict safety precautions.

Primary Hazards:

- Corrosive: May be corrosive to metals.^{[4][5]}
- Skin Corrosion/Irritation: Causes severe skin burns and irritation.^{[2][4]}
- Serious Eye Damage: Causes serious eye damage.^{[2][4]}
- Acute Toxicity (Oral): Harmful if swallowed.^[2]
- Sensitization: May cause an allergic skin reaction.^[2]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (chemically resistant), protective clothing, and eye/face protection (safety goggles and face shield).[4][5]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Keep away from heat, sparks, open flames, and hot surfaces.
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Experimental Protocols

The primary application of **N-hexyl-N-methylcarbamoyl chloride** is in the synthesis of carbamates. The following is a general protocol for the carbamoylation of a generic alcohol (R-OH).

Objective: To synthesize an N-hexyl-N-methylcarbamate from an alcohol.

Materials:

- **N-hexyl-N-methylcarbamoyl chloride**
- Alcohol (R-OH) of choice
- Anhydrous aprotic solvent (e.g., Toluene, Acetonitrile, Dichloromethane)
- Tertiary amine base (e.g., Triethylamine, Pyridine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

- Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup:
 - Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
 - Dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
- Addition of Carbamoyl Chloride:
 - Dissolve **N-hexyl-N-methylcarbamoyl chloride** (1.05 equivalents) in a minimal amount of the anhydrous solvent in the dropping funnel.
 - Cool the reaction mixture in the flask to 0°C using an ice bath.
 - Add the **N-hexyl-N-methylcarbamoyl chloride** solution dropwise to the stirred reaction mixture over 30 minutes.
- Reaction:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
 - Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography, or Liquid Chromatography-Mass Spectrometry). The reaction may require gentle heating to proceed to completion.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the reaction mixture to remove the precipitated amine hydrochloride salt.

- Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the pure N-hexyl-N-methylcarbamate.

Quantitative Data from a Related Synthesis (N-ethyl-N-methylcarbamoyl chloride):

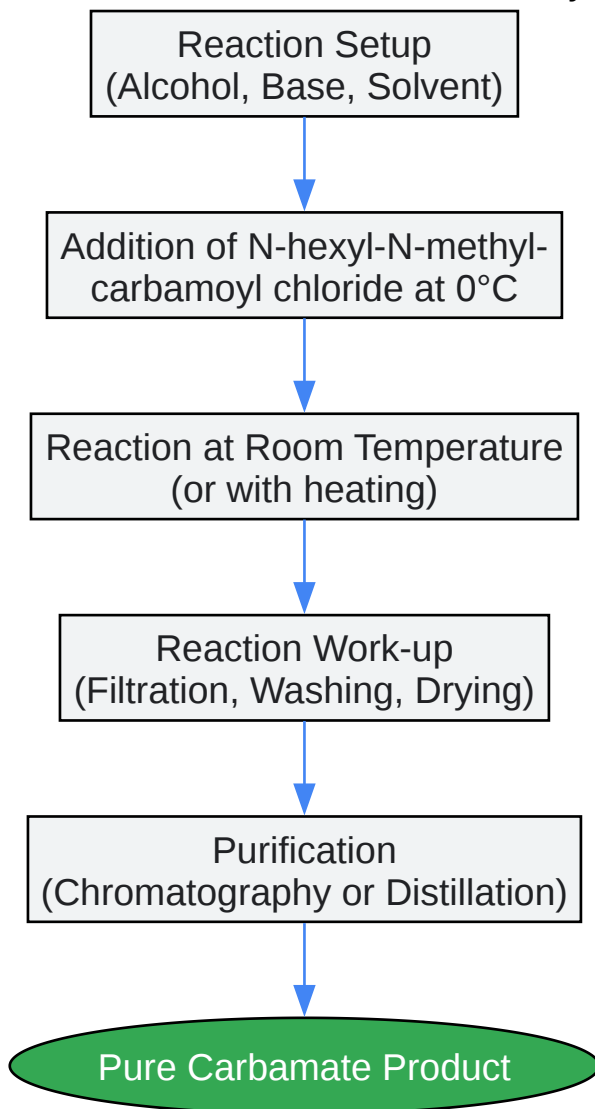
The synthesis of N-ethyl-N-methylcarbamoyl chloride itself can be achieved using triphosgene, which is a safer alternative to phosgene gas.^[1]

Parameter	Value
Reactants	N-ethylmethylaniline, Triphosgene, Triethylamine
Solvent	Toluene
Temperature	0-5°C
Reaction Time	12 hours
Yield	70-75%
Purity (GC)	>98%

Visualizations

Experimental Workflow for Carbamate Synthesis

Experimental Workflow for Carbamate Synthesis

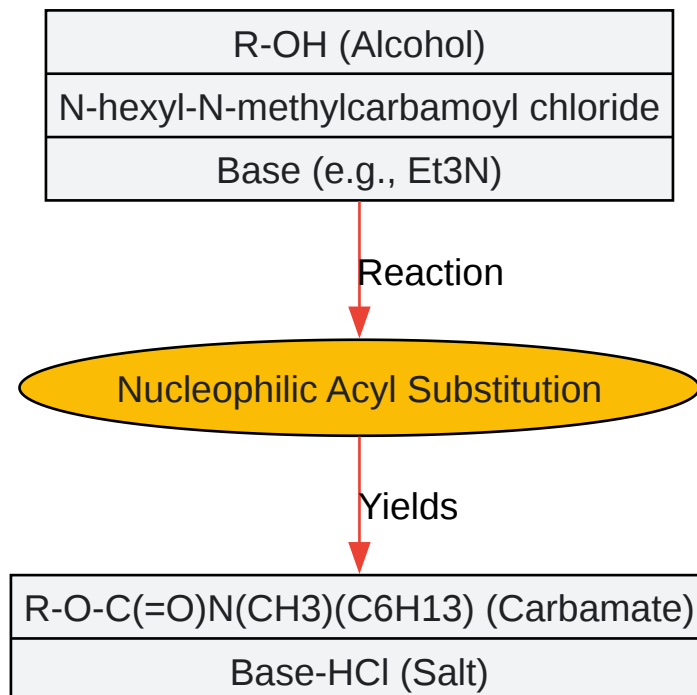


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Caption: A step-by-step workflow for the synthesis of carbamates.

General Reaction Pathway for Carbamoylation

General Reaction Pathway for Carbamoylation



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